Cas no 111061-55-3 (Fmoc-hse(trt)-oh)

Fmoc-hse(trt)-oh 化学的及び物理的性質
名前と識別子
-
- Fmoc-O-trityl-L-homoserine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trityloxy)butanoic acid
- FMOC-2-AMINO-4-TRITYLOXYBUTANOIC ACID
- Fmoc-HomoSer(Trt)-OH
- Fmoc-HoSer(Trt)-OH
- Fmoc-Hse(Trt)-OH
- Fmoc-L-Hse(Trt)-OH
- L-Homoserine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-
- 47347_ALDRICH
- 47347_FLUKA
- AmbotzFAA1533
- CTK3J1825
- Fmoc-(N-Me)Val-OH
- Fmoc(OTrt)homoserine
- Fmoc-(S)-NMeVal-OH
- Fmoc-D-N- Me-Val-OH
- Fmoc-Hse(Tr)-OH
- Fmoc-L-N-MeVal-OH
- Fmoc-N-Me-D-Val-OH
- Fmoc-N-Me-L-Val-OH
- Fmoc-N-methyl-D-valine
- fmoc-N-methyl-L-valine
- Fmoc-N-methylvaline
- N-Fmoc-L-HSE(OTrt)-OH
- N-Fmoc-N-methyl-L-valine
- N-Fmoc-OTrt-L-homoserine
- SureCN119544
- TMA023
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-homoserine
- Fmoc-L-HomoSer(Trt)-OH
- Fmoc-Hse(Trt)-OH Novabiochem
- nα-fmoc-o-trityl-l-homoserine
- FMoc-Hse(Trt)-OH FMoc-O-trityl-L-hoMoserine
- (9H-Fluoren-9-yl)MethOxy]Carbonyl HoSer(Trt)-OH
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(trityloxy)butanoic acid
- Fmoc-Homoser(Trt)-OH >=98.0% (HPLC)
- Fmoc-O-trityl-L-homoserine≥ 99.8% (HPLC, Chiral purity)
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(triphenylmethoxy)butanoic acid
- n-fmoc-o-trityl-l-homoserine
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-trityl-L-homoserine
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid
- MFCD00270544
- AM82568
- D94648
- AKOS015896301
- QUTREFXHXPNEJN-DHUJRADRSA-N
- 111061-55-3
- CS-0100960
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-trityl-L-homoserine
- SCHEMBL119491
- HY-W048668
- AS-59639
- Fmoc-Homoser(Trt)-OH, >=98.0% (HPLC)
- DA-53310
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(triphenylmethoxy)butanoic acid
- Fmoc-hse(trt)-oh
-
- MDL: MFCD00270544
- インチ: InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
- InChIKey: QUTREFXHXPNEJN-DHUJRADRSA-N
- ほほえんだ: O=C(O)[C@@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CCOC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
計算された属性
- せいみつぶんしりょう: 583.23599
- どういたいしつりょう: 583.23587315g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 44
- 回転可能化学結合数: 13
- 複雑さ: 853
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 7.6
- 互変異性体の数: 2
- トポロジー分子極性表面積: 84.9
じっけんとくせい
- 色と性状: けっしょう
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 767.5±60.0 °C at 760 mmHg
- フラッシュポイント: 418.0±32.9 °C
- PSA: 84.86
- ようかいせい: 未確定
- じょうきあつ: 0.0±2.7 mmHg at 25°C
Fmoc-hse(trt)-oh セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 11
- セキュリティの説明: 33-60
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:2-8°C
Fmoc-hse(trt)-oh 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM308465-1g |
Fmoc-HoSer(Trt)-OH |
111061-55-3 | 95% | 1g |
$*** | 2023-04-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F919720-250mg |
FMOC-HOMOSER(TRT)-OH |
111061-55-3 | 98% (HPLC) | 250mg |
¥195.30 | 2022-01-14 | |
Apollo Scientific | OR962246-5g |
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-trityl-L-homoserine |
111061-55-3 | 5g |
£311.00 | 2025-02-20 | ||
Chemenu | CM308465-25g |
Fmoc-HoSer(Trt)-OH |
111061-55-3 | 95% | 25g |
$795 | 2021-06-09 | |
Chemenu | CM308465-5g |
Fmoc-HoSer(Trt)-OH |
111061-55-3 | 95% | 5g |
$*** | 2023-04-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F165925-250mg |
Fmoc-hse(trt)-oh |
111061-55-3 | 98% | 250mg |
¥149.90 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-294905A-25g |
Fmoc-L-Hse(Trt)-OH, |
111061-55-3 | 25g |
¥9777.00 | 2023-09-05 | ||
Aaron | AR0035MW-250mg |
N-Fmoc-O-trityl-L-homoserine |
111061-55-3 | 98% | 250mg |
$12.00 | 2025-01-21 | |
Crysdot LLC | CD21018751-5g |
Fmoc-HoSer(Trt)-OH |
111061-55-3 | 95+% | 5g |
$277 | 2024-07-18 | |
Ambeed | A867487-5g |
Fmoc-HoSer(Trt)-OH |
111061-55-3 | 98% | 5g |
$209.0 | 2024-04-26 |
Fmoc-hse(trt)-oh 関連文献
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
Fmoc-hse(trt)-ohに関する追加情報
Professional Introduction to Compound CAS No. 111061-55-3: Fmoc-hse(trt)-oh
Fmoc-hse(trt)-oh, also known by its CAS number 111061-55-3, is a specialized compound utilized in the field of organic chemistry, particularly in peptide synthesis and related research. This compound is a key reagent in the synthesis of peptides and other bioactive molecules, playing a crucial role in protecting and modifying amino acids during the synthesis process. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a well-known protecting group for amino acids, while the trt (tert-butoxycarbonyl) group adds another layer of protection, enhancing the versatility of this compound.
Recent advancements in peptide chemistry have highlighted the importance of precise control over protecting groups to achieve high yields and purity in peptide synthesis. Fmoc-hse(trt)-oh has been at the forefront of these developments, offering researchers a reliable tool for constructing complex peptide sequences. The dual protection provided by Fmoc and trt groups ensures that sensitive functional groups remain intact during reaction conditions, which is critical for maintaining the integrity of the final product.
One of the most significant applications of Fmoc-hse(trt)-oh is in solid-phase peptide synthesis (SPPS), where it serves as a key intermediate. The ability to selectively remove these protecting groups under specific conditions has been a major focus of recent studies. For instance, researchers have explored the use of mild acidic conditions to cleave the trt group without affecting the Fmoc group, enabling sequential deprotection steps that are essential for constructing multi-component peptides.
In addition to its role in peptide synthesis, Fmoc-hse(trt)-oh has found applications in drug discovery and biotechnology. Its ability to stabilize reactive intermediates makes it invaluable in the synthesis of bioactive compounds, including antibiotics and enzyme inhibitors. Recent studies have demonstrated its utility in constructing cyclic peptides, which are known for their potent biological activities and potential as therapeutic agents.
The development of efficient synthetic routes for Fmoc-hse(trt)-oh has also been a topic of interest. Researchers have optimized reaction conditions to improve yield and purity, ensuring that this compound remains accessible for both academic and industrial applications. Innovations in catalytic methods and green chemistry practices have further enhanced its production efficiency, aligning with global efforts to promote sustainable chemical manufacturing.
Looking ahead, the continued refinement of Fmoc-hse(trt)-oh's applications is expected to drive advancements in personalized medicine and targeted therapies. Its role in enabling precise control over peptide structures will undoubtedly contribute to the development of novel treatments for various diseases, including cancer and infectious disorders.
In conclusion, Fmoc-hse(trt)-oh (CAS No. 111061-55-3) stands as a pivotal compound in modern organic chemistry, offering unparalleled versatility and reliability in peptide synthesis. With ongoing research focusing on its optimization and innovative applications, this compound will remain at the forefront of chemical innovation for years to come.
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